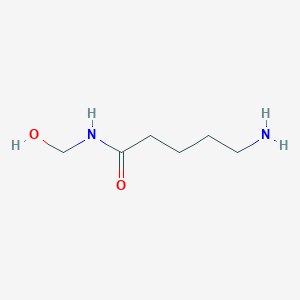![molecular formula C7H13N5 B14318980 N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine CAS No. 111965-49-2](/img/structure/B14318980.png)
N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used for the preparation of imidazole derivatives due to its efficiency and simplicity.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents include glyoxal, ammonia, and acetaldehyde, with reaction conditions such as controlled temperature and pH to facilitate the formation of the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include nitroimidazoles, reduced imidazole derivatives, and substituted imidazoles. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-Methylimidazole
- 1-Methylimidazole
- Cimetidine
- Metronidazole
Uniqueness
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Properties
CAS No. |
111965-49-2 |
|---|---|
Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-[2-(2-methylimidazol-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-6-10-2-4-12(6)5-3-11-7(8)9/h2,4H,3,5H2,1H3,(H4,8,9,11) |
InChI Key |
TWCAFZDZPVXPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


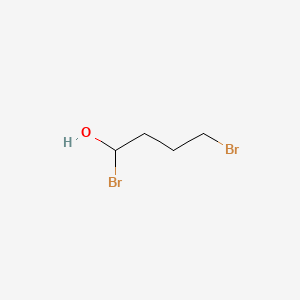

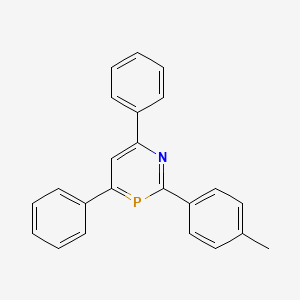

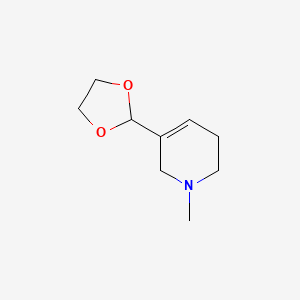
methyl}benzene](/img/structure/B14318927.png)


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
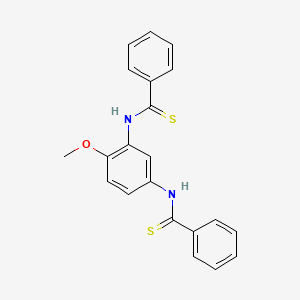
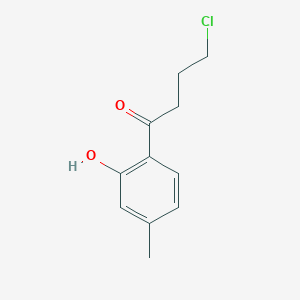

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
